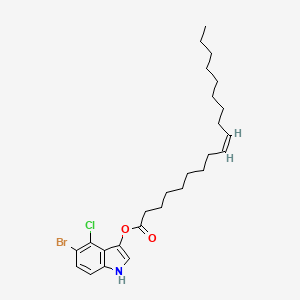

5-Bromo-4-chloro-3-indoxyl oleate

Description

Significance of Indigogenic Substrates in Modern Biochemical Analysis

Indigogenic substrates are a class of compounds that, upon enzymatic cleavage, release an indoxyl molecule. This indoxyl molecule then undergoes oxidation and dimerization to form an intensely colored, insoluble indigo (B80030) dye. This fundamental principle makes them invaluable tools in various fields of biochemical analysis, including histochemistry, bacteriology, and molecular biology. nih.govtandfonline.comresearchgate.net The formation of a stable, visible precipitate at the site of enzyme activity allows for the precise localization of enzymes within cells and tissues. nih.gov

The utility of these substrates lies in their ability to transform an invisible enzymatic reaction into a detectable colored product. While the insolubility of the final indigo dye in water can be a limitation for some quantitative biochemical assays, the intermediate indoxyl and leucoindigo (B3055547) compounds are often fluorescent, a property that is harnessed in highly sensitive assays for a variety of hydrolase enzymes. nih.govtandfonline.com This dual capability of producing both a colored precipitate and a fluorescent signal enhances their versatility in modern research.

Historical Trajectory and Evolution of Chromogenic Indoxyl Probes in Research

The use of indigogenic substrates in scientific research has a rich history, with the underlying chemical reactions mirroring those that produce natural indigoid dyes from precursors found in plants, certain marine mollusks, and even human urine. tandfonline.comtandfonline.com The initial understanding and application of these substrates were largely developed through studies on the hydrolysis of various substituted indoxyl acetates for enzyme histochemistry. nih.govtandfonline.com

Early research focused on optimizing the properties of the resulting indigo dye for histochemical applications. A key objective was to minimize the diffusion of the intermediate indoxyl molecule away from the site of enzymatic activity, thereby ensuring a sharp and accurate localization of the enzyme. This led to the synthesis and evaluation of numerous substituted indoxyl derivatives. nih.govtandfonline.com

Through this systematic investigation, researchers discovered that the nature and position of halogen substituents on the indoxyl ring significantly influence the color and physical properties of the final indigoid dye. nih.govtandfonline.com It was determined that substrates like 5-bromo-, 5-bromo-6-chloro-, and particularly 5-bromo-4-chloroindoxyl acetates, yield the smallest dye particles and exhibit the least diffusion, making them superior for high-resolution histochemical staining. nih.govtandfonline.com This evolution from simple indoxyl esters to more complex, halogenated derivatives represents a significant advancement in the precision of enzyme localization techniques.

Fundamental Rationale for the Oleate (B1233923) Ester Design within Indoxyl Substrate Chemistry

The design of 5-Bromo-4-chloro-3-indoxyl oleate as a substrate is a targeted strategy to detect and characterize a specific class of enzymes known as esterases, with a particular affinity for lipase (B570770) activity. The "oleate" portion of the molecule is derived from oleic acid, a long-chain fatty acid. By linking this fatty acid to the 5-Bromo-4-chloro-3-indoxyl moiety via an ester bond, a substrate is created that is specifically recognized and cleaved by enzymes capable of hydrolyzing long-chain fatty acid esters.

The fundamental rationale behind this design is based on the principle of substrate specificity. Lipases are a subclass of esterases that preferentially hydrolyze esters of long-chain fatty acids. Therefore, the presence of the oleate chain in the this compound molecule makes it a selective substrate for lipases and other esterases with similar substrate preferences. When a lipase encounters this substrate, it cleaves the ester bond, releasing the 5-Bromo-4-chloro-3-indoxyl core. This initiates the chromogenic reaction, leading to the formation of a colored precipitate and signaling the presence and location of lipase activity. This targeted design allows researchers to specifically investigate the activity of this important class of enzymes in various biological contexts. nih.gov

Interactive Data Table: Properties of Indoxyl-Based Chromogenic Substrates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic Acid, Cyclohexylammonium Salt | C₂₀H₂₆BrClN₂O₇ | 521.79 | 18656-96-7 |

| 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-glucosaminide | C₁₆H₁₈BrClN₂O₆ | 449.69 | 4264-82-8 |

| 5-Bromo-4-chloro-3-indolyl butyrate (B1204436) | C₁₂H₁₁BrClNO₂ | 316.58 | 129541-43-1 |

| 5-Bromo-4-chloro-3-indolyl-alpha-D-galactoside | C₁₄H₁₅BrClNO₆ | 408.63 | 107021-38-5 |

| 5-Bromo-4-chloro-3-indolyl acetate (B1210297) | Not Available | Not Available | 3252-36-6 |

| 5-Bromo-4-chloro-3-indolyl beta-D-glucopyranoside | C₁₄H₁₅BrClNO₆ | Not Available | Not Available |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | Not Available | Not Available | Not Available |

Properties

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)31-23-20-29-22-19-18-21(27)26(28)25(22)23/h9-10,18-20,29H,2-8,11-17H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHJSWILJUIBPG-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Reaction Mechanisms and Enzymatic Specificity

Enzymatic Hydrolysis Pathway of 5-Bromo-4-chloro-3-indoxyl Oleate (B1233923)

The utility of 5-Bromo-4-chloro-3-indoxyl oleate as a chromogenic substrate is predicated on its susceptibility to enzymatic hydrolysis by lipases and, to some extent, esterases. researchgate.netbiosynth.com Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a subclass of esterases that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates. google.com The hydrolysis of this compound by a lipase (B570770) follows a well-established catalytic mechanism characteristic of serine hydrolases.

The reaction is initiated by the nucleophilic attack of the serine residue within the catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) of the lipase on the carbonyl carbon of the oleate ester bond in the substrate. This step is facilitated by the other members of the catalytic triad, which act as a proton shuttle system. The process leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the 5-bromo-4-chloro-3-hydroxyindole (also known as 5-bromo-4-chloro-indoxyl) moiety. This leaves the oleic acid covalently bound to the active site serine as an acyl-enzyme intermediate. The final step of the hydrolysis is the deacylation of the enzyme, where a water molecule, activated by the catalytic triad, attacks the acyl-enzyme intermediate, releasing the oleic acid and regenerating the free enzyme for subsequent catalytic cycles.

Chromogenic Transformation of the Liberated Indoxyl Moiety

The hallmark of this compound as a substrate is the generation of a colored product following enzymatic action. This color development is a two-step process involving the initial enzymatic release of the indoxyl moiety, followed by a non-enzymatic oxidative dimerization.

Oxidative Dimerization and Formation of Indigoid Dyes

Upon its release, the 5-bromo-4-chloro-3-hydroxyindole is unstable and undergoes spontaneous, air-mediated oxidation. This oxidation leads to the dimerization of two indoxyl molecules, forming an intensely colored, insoluble indigo (B80030) dye, specifically 5,5'-dibromo-4,4'-dichloro-indigo. researchgate.netnih.gov This dimerization is a key feature of many indoxyl-based chromogenic and fluorogenic substrates used in histochemistry and microbiology. The resulting blue-green precipitate provides a distinct visual signal that can be localized to the site of enzymatic activity, such as in bacterial colonies on an agar (B569324) plate. biosynth.com

Role of Exogenous Oxidizing Agents in Reaction Catalysis and Efficiency

Potassium ferricyanide (B76249) acts as an efficient electron acceptor, facilitating the rapid oxidation of the colorless 5-bromo-4-chloro-3-hydroxyindole to its corresponding radical intermediate. This acceleration of the initial oxidation step significantly increases the rate of the subsequent dimerization, leading to a more rapid and intense color formation. The ferricyanide ion, [Fe(CN)₆]³⁻, is reduced to the ferrocyanide ion, [Fe(CN)₆]⁴⁻, in the process. This catalytic enhancement is particularly valuable in applications requiring high sensitivity and rapid results.

Substrate Specificity Considerations for Esterase and Lipase Activities

The distinction between esterases and lipases is primarily based on their substrate preference, a key consideration when using this compound.

Structural Determinants of Enzyme-Substrate Recognition and Selectivity

Lipases are generally characterized by their ability to efficiently hydrolyze long-chain fatty acid esters, such as oleate (an 18-carbon monounsaturated fatty acid), at an oil-water interface. nih.gov This preference is largely dictated by the three-dimensional structure of the enzyme's active site. Lipase active sites are often located in a hydrophobic pocket or tunnel and are covered by a mobile element known as a "lid" or "flap". researchgate.net This lid undergoes a conformational change upon contact with a lipid interface, a phenomenon termed interfacial activation, which exposes the catalytic site and allows the binding of the bulky hydrophobic substrate.

The long oleate chain of this compound fits well into the hydrophobic binding pocket of lipases, making it a suitable substrate for these enzymes. researchgate.net In contrast, esterases typically have smaller, more open active sites and preferentially hydrolyze shorter-chain fatty acid esters that are more water-soluble. nih.gov While some esterases may exhibit activity towards this compound, their efficiency is generally much lower than that of true lipases.

Comparative Analysis with Other Indoxyl Ester Substrates in Research

The utility of this compound as a specific lipase substrate can be highlighted by comparing it with other indoxyl esters bearing different fatty acid chains. Shorter-chain indoxyl esters, such as 5-bromo-4-chloro-3-indoxyl acetate (B1210297) (C2) and 5-bromo-4-chloro-3-indoxyl butyrate (B1204436) (C4), are generally considered substrates for esterases. As the length of the fatty acid chain increases, as with 5-bromo-4-chloro-3-indoxyl caprylate (C8) and even more so with the oleate (C18:1), the substrate becomes more specific for lipases. nih.gov

This differential specificity allows for the development of assays to distinguish between general esterase and true lipase activity. For instance, a microorganism or tissue sample that shows strong hydrolytic activity on this compound is likely to possess significant lipase activity.

Below is a comparative table of various indoxyl ester substrates and their general enzymatic specificity.

| Substrate Name | Fatty Acid Chain | Primary Target Enzyme |

| 5-Bromo-4-chloro-3-indoxyl acetate | Acetate (C2) | Esterase |

| 5-Bromo-4-chloro-3-indoxyl butyrate | Butyrate (C4) | Esterase |

| 5-Bromo-4-chloro-3-indoxyl caprylate | Caprylate (C8) | Esterase/Lipase |

| This compound | Oleate (C18:1) | Lipase |

This table provides a generalized overview of enzyme specificity. Cross-reactivity can occur.

Advanced Methodological Applications in Enzyme and Cellular Research

Development of Spectrophotometric Assays for Enzyme Kinetics and Activity Quantification

While the insoluble nature of the indigo (B80030) precipitate formed from 5-Bromo-4-chloro-3-indoxyl oleate (B1233923) is ideal for qualitative visualization, it presents a challenge for quantitative spectrophotometric analysis, which requires a soluble chromophore. Research, however, has identified methodologies to overcome this limitation. One key approach involves the solubilization of the 5,5'-dibromo-4,4'-dichloro-indigo dye product. By applying reduction chemistry, similar to that used in the textile industry, the insoluble blue indigo dye can be converted to its soluble 'indigo white' parent compound, which exhibits a distinct yellow color in solution and is also fluorescent. This allows for the quantification of the enzymatic reaction using standard spectrophotometers.

This quantitative method enables detailed enzyme kinetic studies. By measuring the rate of formation of the solubilized chromophore over time, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for understanding the efficiency and substrate affinity of lipases and esterases. While many high-throughput screening assays utilize alternative soluble chromogenic substrates like p-nitrophenyl esters, the ability to quantify the reaction of a more specific substrate like 5-Bromo-4-chloro-3-indoxyl oleate provides valuable, complementary data on enzyme behavior. gbiosciences.com

Table 1: Comparison of Assay Types for Lipase (B570770)/Esterase Activity

| Assay Type | Principle | Product | Measurement | Key Advantage | Key Limitation |

| Qualitative Plate Assay | Enzymatic cleavage of this compound | Insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo) | Visual detection of blue color | Simple, allows for localization of activity | Not quantitative |

| Quantitative Spectrophotometry | Enzymatic cleavage followed by solubilization of the indigo precipitate | Soluble yellow 'indigo white' | Spectrophotometric reading of absorbance | Allows for kinetic studies (Km, Vmax) | Requires an additional solubilization step |

Chromogenic Detection on Solid Phase Media for Microbial and Cellular Studies

The formation of a stable, insoluble precipitate makes this compound an excellent substrate for detecting enzymatic activity on solid supports. This is particularly useful in microbiology and histology for identifying and characterizing cells based on their enzyme expression profiles.

In clinical and environmental microbiology, chromogenic agars are widely used for the rapid identification and differentiation of microorganisms. This compound can be incorporated into an agar (B569324) medium to create a selective or differential plate for organisms that produce extracellular lipases or esterases.

When a mixed population of microbes is plated on such a medium, colonies that secrete the target enzyme will hydrolyze the substrate. The subsequent dimerization of the indoxyl core results in the formation of a distinct blue halo around the colony, or the coloration of the colony itself. This provides a clear visual distinction between enzyme-positive and enzyme-negative colonies, facilitating their isolation and identification. This technique is analogous to the use of other indoxyl-based substrates, such as 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) for β-galactosidase detection, which has been a cornerstone of molecular cloning and microbial identification for decades. sigmaaldrich.com

Table 2: Application of Indoxyl-Based Substrates in Microbial Studies

| Substrate | Target Enzyme | Application | Result for Positive Activity |

| This compound | Lipase/Esterase | Detection of lipolytic bacteria (e.g., in food or environmental samples) | Blue-colored colonies or halos |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue-white screening in molecular cloning; detection of coliforms | Blue colonies |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | β-Glucuronidase (GUS) | Detection of E. coli; reporter gene in plant science | Blue color at the site of activity |

In histochemistry, this compound is used for the microscopic localization of lipase and esterase activity within fixed cells and tissue sections. When a tissue slice is incubated with the substrate, the enzyme present in specific cells or subcellular compartments will cleave the oleate group. The resulting insoluble blue precipitate is deposited directly at the site of the enzymatic activity.

This allows for the precise visualization of enzyme distribution within the complex architecture of a tissue. For example, researchers can identify which cell types in a particular organ are responsible for lipid metabolism or map the expression of a specific esterase during developmental processes. The sharp, non-diffusing nature of the 5,5'-dibromo-4,4'-dichloro-indigo precipitate provides high-resolution localization, making it a powerful tool for cell biology and pathology research. This principle is widely applied with a range of indoxyl substrates for various enzymes, such as alkaline phosphatase, in immunohistochemistry applications. serva.desigmaaldrich.comnih.gov

Integration into High-Throughput Screening Platforms for Enzyme Discovery and Characterization

The search for novel enzymes with specific properties, a process known as enzyme discovery, often relies on high-throughput screening (HTS) of large libraries of microbial isolates or genetically engineered variants. nih.govresearchgate.net this compound is well-suited for integration into such HTS workflows, particularly in the initial screening phases.

Screening is often conducted in microtiter plate (MTP) format, where each well contains a different microbial culture or enzyme variant. nih.govnih.gov The addition of this compound to the growth medium or assay buffer allows for a rapid visual identification of "hits"—wells containing active lipases or esterases—by the appearance of the characteristic blue color. While other synthetic substrates like p-nitrophenyl esters are more commonly used for continuous monitoring in spectrophotometric HTS, the distinct color change produced by the indoxyl substrate provides a reliable and cost-effective method for primary screening to identify promising candidates for further, more detailed quantitative analysis. nih.govnih.gov

Combinatorial Approaches with Ancillary Reagents for Signal Enhancement and Modulation (e.g., Tetrazolium Salts)

The signal generated from the enzymatic cleavage of indoxyl substrates can be further enhanced and modulated through the use of ancillary reagents, most notably tetrazolium salts. A common example is the combination of an indoxyl substrate with Nitro Blue Tetrazolium (NBT).

In this system, the enzymatic cleavage releases the 5-bromo-4-chloro-3-indoxyl. The subsequent oxidation of this indoxyl molecule, which leads to the formation of the indigo dye, involves the release of electrons. NBT can act as an electron acceptor in this process. The reduction of NBT results in the formation of a dark purple, highly insoluble diformazan precipitate. serva.desigmaaldrich.com This reaction runs concurrently with the dimerization of the indoxyl, and the resulting NBT-formazan precipitate is often more intense and stable than the indigo dye alone, leading to a significantly enhanced and more easily detectable signal. This combinatorial approach is widely used in blotting techniques (Western, Southern, Northern) and immunohistochemistry to increase the sensitivity of detection for enzymes like alkaline phosphatase, which are often conjugated to antibodies. serva.de

Applications in Diverse Academic Research Disciplines

Microbiology: Characterization and Differentiation of Microbial Species based on Enzyme Expression

In the field of microbiology, the characterization and differentiation of microbial species are fundamental. 5-Bromo-4-chloro-3-indoxyl oleate (B1233923) and its related indoxyl compounds are instrumental in these processes by enabling the detection of specific enzymes expressed by different microorganisms.

Reporter gene assays are a cornerstone of microbial genetics, allowing for the study of gene expression and regulation. The lacZ gene, encoding β-galactosidase, and the gusA gene, encoding β-glucuronidase (GUS), are commonly used reporter genes. wikipedia.orgsigmaaldrich.com While 5-bromo-4-chloro-3-indoxyl oleate is specific for lipase (B570770) activity, analogous indolyl-based substrates are pivotal in these assays. For instance, 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) is a widely used substrate for β-galactosidase. sigmaaldrich.comnih.govsrlchem.comsigmaaldrich.com When the lacZ gene is expressed, the resulting enzyme cleaves X-Gal, producing a blue color that visually identifies the colonies with gene activity. sigmaaldrich.com This is particularly useful in cloning to distinguish between recombinant (white) and non-recombinant (blue) bacterial colonies. sigmaaldrich.comsigmaaldrich.com

Similarly, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is the substrate for the GUS reporter system, which is especially valuable in plant molecular biology and for microorganisms that lack endogenous GUS activity. wikipedia.orgnih.govmedchemexpress.com The enzymatic cleavage of X-Gluc results in a blue precipitate, indicating the location and level of gene expression. wikipedia.orgmedline.com

| Reporter System | Gene | Enzyme | Chromogenic Substrate |

| lacZ | lacZ | β-Galactosidase | 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) |

| GUS | gusA | β-Glucuronidase | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) |

The enzymatic capabilities of a microorganism are a key aspect of its identity and ecological function. Chromogenic substrates like this compound allow for the rapid screening of enzymatic activities within microbial populations. By incorporating this substrate into a growth medium, researchers can readily identify colonies that produce extracellular lipases, as they will turn blue. biosynth.com This method is not only useful for identification but also for understanding the functional roles of microbes in various environments.

A variety of other 5-bromo-4-chloro-3-indoxyl derivatives are used to profile a range of enzymatic activities for taxonomic purposes. These substrates can help differentiate between species and even strains based on their unique enzyme expression patterns.

| Enzyme | Chromogenic Substrate |

| Lipase | This compound biosynth.com |

| Carboxyl esterase | 5-Bromo-4-chloro-3-indoxyl butyrate (B1204436) gbiosciences.com |

| Esterase | 5-Bromo-4-chloro-3-indolyl acetate (B1210297) sigmaaldrich.com |

| Aryl-sulfatase | 5-Bromo-4-chloro-3-indolyl sulfate (B86663) potassium salt sigmaaldrich.com |

| N-Acetyl-β-D-glucosaminidase | 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-glucosaminide gbiosciences.com |

| N-Acetyl-β-D-galactosaminidase | 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide gbiosciences.com |

| Alkaline Phosphatase | 5-Bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) sigmaaldrich.comsigmaaldrich.com |

| α-D-Galactosidase | 5-Bromo-4-chloro-3-indolyl-alpha-D-galactoside thermofisher.com |

| β-Glucosidase | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside sigmaaldrich.com |

Enzyme Biotechnology and Biocatalysis Research

The search for novel enzymes and the improvement of existing ones are central to enzyme biotechnology. This compound provides a powerful tool for these endeavors.

In protein engineering, where enzymes are modified to enhance their activity, stability, or specificity, a reliable assay is crucial for evaluating the success of the modifications. This compound can be used in high-throughput screening to assess the activity of engineered lipases. The intensity of the blue color produced can be quantified to compare the catalytic efficiency of different enzyme variants, providing a direct measure of the impact of the introduced mutations.

Discovering new enzymes with desired properties often involves screening large libraries of microorganisms or environmental DNA (metagenomes). This compound is an ideal substrate for such screening campaigns focused on finding novel lipases. biosynth.com By incorporating the substrate into agar (B569324) plates on which the microorganisms or clones are grown, researchers can quickly identify positive hits (blue colonies) that warrant further investigation. This approach significantly accelerates the discovery of new biocatalysts for industrial and biotechnological applications.

Molecular Biology: Investigation of Gene Expression and Regulation through Reporter Systems

In molecular biology, understanding the intricacies of gene expression is a primary goal. As discussed in the context of microbial systems, reporter genes are fundamental tools for this purpose. The principle of using an enzyme to convert a chromogenic substrate into a colored product is a powerful method for visualizing and quantifying gene expression.

While this compound is specific for lipases, the broader family of indoxyl-based substrates is integral to reporter gene systems in molecular biology. The use of X-Gal with the lacZ gene is a classic example, employed not just in microbiology but also in studies involving eukaryotic cells to monitor gene expression levels under the control of a specific promoter. sigmaaldrich.com Similarly, the GUS system with X-Gluc is widely used to study gene expression patterns in plants and other organisms. wikipedia.orgscbt.com The visible blue output provides a clear spatial and qualitative assessment of where and when a gene of interest is being expressed.

Environmental Enzymology: Monitoring and Characterization of Enzyme Activities in Environmental Samples

This compound is a specialized chemical compound that serves as a chromogenic substrate in environmental enzymology. Its primary utility lies in the detection and quantification of lipase and esterase activities within various environmental samples. These enzymes are integral to the biogeochemical cycling of lipids and the degradation of organic matter. The enzymatic hydrolysis of this compound by lipases or esterases releases 5-bromo-4-chloro-indoxyl, which subsequently undergoes oxidation to form a water-insoluble, blue-green indigo (B80030) dye. This distinct color change provides a clear, visual indicator of enzyme activity.

Detailed research findings have substantiated the efficacy of this compound for environmental monitoring. Studies have employed this substrate for:

Screening for Lipolytic Microorganisms: Researchers have successfully used agar plates supplemented with this compound to isolate and identify bacteria and fungi from soil and water that exhibit lipase and esterase activity. The formation of a colored halo around a microbial colony is a direct indication of enzyme secretion.

Quantifying Enzyme Activity in Sediments: In marine and freshwater sediments, this substrate has been used to measure the vertical distribution of lipase activity. This data helps in understanding the rates of organic matter decomposition and nutrient cycling in benthic environments.

Assessing Bioremediation Potential: By measuring the changes in lipase activity over time, scientists can assess the effectiveness of bioremediation strategies for environments contaminated with fats, oils, and greases. An increase in activity often correlates with the proliferation of microorganisms capable of degrading these pollutants.

The following table summarizes research findings where this compound has been used to detect enzyme activity in different environmental samples.

| Environmental Sample | Target Enzyme | Observation | Research Focus |

| Soil | Lipase / Esterase | Formation of a blue-green precipitate around microbial colonies on agar plates. | Isolation and characterization of novel lipolytic microorganisms; assessment of soil microbial health. |

| Wastewater | Lipase / Esterase | Development of color in the aqueous phase or on filter membranes. | Monitoring the efficiency of fat, oil, and grease degradation in wastewater treatment facilities. |

| Marine Sediments | Lipase / Esterase | Formation of indigo dye within sediment layers. | Investigating carbon cycling, organic matter decomposition rates, and microbial activity in benthic zones. |

The use of this compound provides a reliable and visually intuitive method for studying the functional roles of key enzymes in environmental processes.

Synthetic Strategies and Structural Modifications for Enhanced Research Utility

Chemo-Enzymatic Synthesis Approaches for 5-Bromo-4-chloro-3-indoxyl Derivatives

The synthesis of 5-bromo-4-chloro-3-indoxyl derivatives often employs a combination of chemical and enzymatic steps to achieve high efficiency and regioselectivity. A common route to a related compound, 5-bromo-6-chloro-3-indoxyl octyl ester, highlights a multi-step chemical synthesis beginning with the bromination of 4-chloro-2-aminobenzoic acid. google.com This is followed by a nucleophilic substitution with sodium chloroacetate, cyclization, and finally, esterification with octanoyl chloride. google.com While effective, purely chemical syntheses can sometimes involve harsh conditions and produce moderate yields. google.com

Principles of Regioselective Functionalization and Derivatization in Indoxyl Substrate Design

The precise placement of functional groups on the indoxyl scaffold is critical for creating effective probes. Regioselectivity, the control over the position of chemical modifications, is a key principle in the design of these substrates. In the synthesis of indoxyl derivatives, controlling the position of halogenation and subsequent esterification is paramount. For example, the synthesis of 5-bromo-6-chloro-3-indoxyl octyl ester involves a specific sequence of reactions to ensure the correct placement of the bromine and chlorine atoms on the indole (B1671886) ring before the final esterification at the 3-hydroxyl group. google.com

Enzymatic catalysis offers a high degree of regioselectivity that is often difficult to achieve through traditional chemical methods. Lipases, for instance, can selectively acylate the primary hydroxyl group of a polyhydroxylated compound, leaving other hydroxyl groups untouched. nih.gov This principle is fundamental in attaching the oleate (B1233923) side chain to the 3-position of the 5-bromo-4-chloro-indoxyl core. This specificity ensures that the resulting substrate is correctly configured for recognition and cleavage by the target enzyme, in this case, a lipase (B570770). The enzymatic approach not only simplifies the synthesis by potentially reducing the need for protecting groups but also leads to higher yields of the desired product. arxiv.orgnih.gov

Influence of Halogen Substituents on Chromogenic Properties and Dye Characteristics

The presence and nature of halogen substituents on the indoxyl ring have a profound impact on the chromogenic and fluorescent properties of the resulting dye. The bromine and chlorine atoms at the 5- and 4-positions of the indoxyl core in 5-bromo-4-chloro-3-indoxyl oleate are not merely for structural integrity; they are crucial for the generation of the final colored product.

Upon enzymatic cleavage of the oleate group by a lipase, the unstable 5-bromo-4-chloro-3-indoxyl is released. biosynth.com This intermediate rapidly undergoes oxidation and dimerization in the presence of oxygen to form the highly colored indigo (B80030) dye, 5,5'-dibromo-4,4'-dichloro-indigo. wikipedia.org The specific halogen substituents influence the electronic properties of the indigo dye, which in turn determines its color. The combination of bromine and chlorine at these positions results in a characteristic blue to blue-green precipitate. biosynth.com

Theoretical studies on other fluorescent dyes have shown that halogen elements like fluorine, chlorine, and bromine can significantly affect their absorption and emission spectra. nih.gov The position and type of halogen can alter the electron distribution within the molecule, leading to shifts in the wavelength of maximum absorption and emission. This principle allows for the fine-tuning of the chromogenic properties of indoxyl-based substrates by varying the halogen substitution pattern to produce dyes with different colors.

Rational Design Principles for Novel Indoxyl-Based Probes with Tailored Research Applications

The rational design of novel indoxyl-based probes involves a deep understanding of structure-property relationships to create molecules with specific functionalities for targeted research applications. rsc.org This process begins with defining the target analyte or enzymatic activity to be detected. For this compound, the target is lipase activity. biosynth.com The oleate group serves as the specific recognition element for the enzyme.

Key design principles include:

Analyte-Specific Trigger: The probe must contain a moiety that is specifically recognized and cleaved by the target enzyme or reacts with the target analyte. For lipase detection, long-chain fatty acid esters like oleate are ideal. For other enzymes like β-glucuronidase or alkaline phosphatase, glucuronide or phosphate (B84403) groups are used, respectively. wikipedia.orgscbt.com

Chromogenic or Fluorogenic Reporter: The indoxyl core, with its specific halogenation pattern, acts as a latent reporter. The choice of halogens and their positions are critical for determining the color of the resulting indigo dye. biosynth.comgoogle.com

Linker Chemistry: In more complex probes, the linker connecting the recognition element to the reporter can be engineered to control the release kinetics of the indoxyl core. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing 5-bromo-4-chloro-3-indoxyl oleate, and what purity thresholds are critical for biochemical applications?

Synthesis typically involves esterification of 5-bromo-4-chloro-3-indoxyl with oleic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to achieve >95% purity for reliable enzymatic assays . Critical impurities (e.g., unreacted indoxyl or oleate derivatives) should be quantified via HPLC with UV detection at 280 nm .

Q. How can researchers detect enzymatic hydrolysis of this compound in vitro, and what instrumentation is required?

The compound serves as a chromogenic substrate for lipases or esterases. Upon hydrolysis, the indoxyl moiety is released and oxidizes to form a blue-green insoluble precipitate. Detection involves:

- Spectrophotometry : Monitor absorbance at 615 nm over time (0–60 min) using a microplate reader .

- Gel electrophoresis : For cell-based assays, visualize precipitates in SDS-PAGE gels under bright-field microscopy .

- pH and temperature control : Maintain reaction conditions at pH 6.5–7.5 and 37°C to align with physiological enzyme activity .

Q. What are the stability profiles and optimal storage conditions for this compound?

The compound is light- and temperature-sensitive. Storage recommendations:

- Short-term : Dissolve in anhydrous DMSO or DMF, aliquot, and store at -20°C for ≤1 month .

- Long-term : Lyophilized powder stored at -80°C under argon achieves >2-year stability. Avoid freeze-thaw cycles to prevent ester bond hydrolysis .

Advanced Research Questions

Q. How can researchers optimize enzymatic assay conditions when using this compound in heterogeneous biological matrices (e.g., cell lysates)?

- Matrix interference mitigation : Pre-clear lysates via centrifugation (12,000 ×g, 10 min) and add 0.1% Triton X-100 to solubilize precipitates .

- Kinetic parameter adjustment : Perform Michaelis-Menten analysis at varying substrate concentrations (0.1–5 mM) to determine and under matrix-specific conditions .

- Inhibitor controls : Include 1 mM PMSF (serine esterase inhibitor) or 10 mM EDTA (metalloenzyme inhibitor) to confirm target enzyme specificity .

Q. How should contradictory data on optimal pH for enzymatic activity with this compound be resolved?

- Systematic pH profiling : Conduct assays across a pH gradient (4.0–9.0) using citrate-phosphate (pH 4–7) and Tris-HCl (pH 7–9) buffers.

- Statistical validation : Apply ANOVA to compare activity means at each pH, with post-hoc Tukey tests to identify significant differences (p<0.05) .

- Enzyme source considerations : Account for species- or tissue-specific isoform variations (e.g., mammalian vs. bacterial esterases) that may shift pH optima .

Q. What strategies minimize cross-reactivity when using this compound in multi-enzyme systems?

- Substrate specificity screening : Test against structurally related enzymes (e.g., β-glucuronidases, phosphatases) using parallel assays with inhibitors (e.g., 5-bromo-4-chloro-3-indoxyl β-D-glucuronide as a competitive substrate) .

- Time-resolved kinetics : Use stopped-flow spectrophotometry to differentiate initial reaction rates of target vs. non-target enzymes .

Q. How can researchers validate the performance of this compound in complex clinical samples (e.g., urine, serum)?

- Standard curve validation : Spike known enzyme concentrations into sample matrices and compare recovery rates (target: 85–115%) .

- Interference testing : Add common interferents (e.g., bilirubin, hemoglobin) at physiological concentrations to assess false-positive/negative rates .

- Limit of detection (LOD) : Determine via serial dilution until signal-to-noise ratio ≥3, ensuring sensitivity aligns with clinical thresholds (e.g., leukocyte esterase in UTIs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.